Fluoride-Ion-Triggered Oxidation Potential Shift vs. Trimethylsilyl Analog
The target pinacol ester exhibits an oxidation peak potential (Epox) of 1.85 V vs. SCE in 0.1 M Bu4NClO4/MeCN. Upon addition of fluoride ions (0.1 M Et4NF-4HF/MeCN), its oxidation potential decreases dramatically to 0.95 V, a negative shift of 0.90 V [1]. In contrast, the direct trimethylsilyl analog (cinnamyltrimethylsilane) shows an Epox of 1.40 V under the same fluoride-free conditions, and does not undergo a comparable fluoride-induced shift [2]. The fluoride-triggered potential of the pinacol ester (0.95 V) nearly matches that of the independently synthesized cinnamyltrifluoroborate salt (0.94 V), confirming the in situ formation of an ate-complex [3].
| Evidence Dimension | Fluoride-induced oxidation potential shift (ΔEpox) by cyclic voltammetry |
|---|---|
| Target Compound Data | Epox (no F⁻): 1.85 V vs. SCE; Epox (with F⁻): 0.95 V; ΔEpox = 0.90 V |
| Comparator Or Baseline | Cinnamyltrimethylsilane: Epox = 1.40 V (no fluoride-dependent shift reported); Cinnamyltrifluoroborate salt: Epox = 0.94 V |
| Quantified Difference | 0.90 V negative shift for target pinacol ester vs. no shift for silyl analog; pinacol ester with F⁻ reaches potential equivalent to pre-formed trifluoroborate salt within 0.01 V. |
| Conditions | 0.1 M Bu4NClO4/MeCN or 0.1 M Et4NF-4HF/MeCN, Pt disk electrode (φ = 0.8 mm), scan rate 100 mV/s, SCE reference |
Why This Matters
Enables fluoride-ion-gated electrochemical reactivity, allowing chemists to toggle between an 'inactive' high-potential state and an 'active' low-potential state for controlled anodic alkoxylation or acetoxylation—a functionality not available with the silyl analog.
- [1] Ohtsuka, K., Inagi, S., & Fuchigami, T. (2017). Electrochemical Properties and Reactions of Organoboronic Acid Esters Containing Unsaturated Bonds at Their α-Position. Journal of The Electrochemical Society, 164(2), G23–G28. Table I. View Source
- [2] Ohtsuka, K., Inagi, S., & Fuchigami, T. (2017). Ibid. p. G24, lines 145-150. View Source
- [3] Ohtsuka, K., Inagi, S., & Fuchigami, T. (2017). Ibid. p. G24, lines 180-187. View Source
